Nicardipine-d3 Hydrochloride

Description

BenchChem offers high-quality Nicardipine-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicardipine-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nicardipine-d3 Hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Nicardipine-d3 Hydrochloride

Introduction: Beyond the Parent Compound

Nicardipine hydrochloride is a well-established second-generation dihydropyridine calcium channel blocker, widely utilized for its potent antihypertensive and antianginal activities.[1] Its therapeutic efficacy stems from its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount. This necessity has led to the synthesis and application of stable isotope-labeled (SIL) analogues, with Nicardipine-d3 Hydrochloride emerging as a critical tool for researchers.

This guide provides a comprehensive overview of the chemical properties of Nicardipine-d3 Hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering not just data, but a field-proven perspective on its application as an internal standard—the gold standard in quantitative mass spectrometry. We will delve into its physicochemical characteristics, the rationale behind its use, and detailed protocols for its practical implementation in a laboratory setting.

Part 1: Physicochemical Characterization

The foundational knowledge of any analytical standard begins with its core chemical and physical properties. Nicardipine-d3 Hydrochloride is structurally identical to its parent compound, with the critical exception of three deuterium atoms replacing the hydrogen atoms on one of the N-methyl groups.[3][4] This substitution renders it approximately 3 Daltons heavier, a crucial feature for mass spectrometric detection, without significantly altering its chemical behavior.

A summary of its key properties is presented below.

| Property | Data | Source(s) |

| Chemical Name | 5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [4][5] |

| Synonyms | YC-93-d3, [2H3]-Nicardipine Hydrochloride | [6][7] |

| CAS Number | 1432061-50-1 | [3][4] |

| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [3] |

| Molecular Weight | ~519.01 g/mol | [3][4] |

| Appearance | Crystalline Solid / Pale Greenish-Yellow Crystalline Powder | [8][9] |

| Melting Point | ~169°C (non-deuterated form) | [10] |

| Solubility | DMSO: ~1 mg/mL.[11] Water: 0.1 mg/mL (requires sonication and warming).[6] Ethanol: ~1 mg/mL (non-deuterated form).[12] |

Expert Insights on Solubility and Solution Preparation

While data indicates some aqueous solubility, Nicardipine and its analogues are sparingly soluble in aqueous buffers.[12] For the preparation of stock solutions intended for bioanalytical applications, the most reliable and common practice is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol. A typical starting concentration for a stock solution is 1 mg/mL. This primary stock can then be serially diluted with an appropriate solvent system (e.g., 50:50 Acetonitrile:Water) to prepare working solutions for spiking into calibration standards and quality control samples. It is imperative to purge the solvent of choice with an inert gas to ensure stability.[12] Aqueous solutions are not recommended for storage for more than one day.[12]

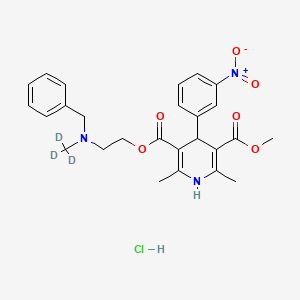

Chemical Structure

The structural integrity of the standard is the bedrock of its function. The diagram below illustrates the molecular structure of Nicardipine-d3 Hydrochloride, highlighting the position of the three deuterium atoms.

Caption: Chemical structure of Nicardipine-d3 Hydrochloride.

Part 2: Pharmacological Context and the Need for a Superior Standard

To appreciate the role of Nicardipine-d3 HCl, one must first understand the pharmacokinetics of the parent drug. Nicardipine is rapidly and completely absorbed after oral administration but is subject to extensive and saturable first-pass metabolism in the liver.[2][13] This results in a relatively low bioavailability of about 35%.[2] The primary metabolic enzymes involved are from the cytochrome P450 family, specifically CYP3A4, CYP2C8, and CYP2D6.[2][10] This extensive metabolism leads to significant inter-individual variability in plasma concentrations, making precise and accurate quantification essential for reliable pharmacokinetic modeling and clinical assessment.

Mechanism of Action: A Brief Overview

Nicardipine functions by blocking the L-type calcium channels in vascular smooth muscle. This inhibition prevents the influx of extracellular calcium ions, which is a critical step in triggering muscle contraction. The result is relaxation of the blood vessels (vasodilation), a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][14]

Caption: Mechanism of action of Nicardipine.

Part 3: The Role of Nicardipine-d3 HCl in Quantitative Bioanalysis

Expertise & Experience: Why Stable Isotope Labeling is the Gold Standard

In my years as an application scientist, I have seen numerous analytical challenges, particularly with LC-MS/MS bioanalysis. The single greatest hurdle is the "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting endogenous components from the biological sample (e.g., plasma, urine). A simple structural analogue used as an internal standard may have different extraction recovery and may not experience the same degree of matrix effect as the analyte.

This is where a stable isotope-labeled standard like Nicardipine-d3 HCl proves its unparalleled value. Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves identically during every step of the process: extraction, chromatography, and ionization. It co-elutes with the analyte, meaning it is exposed to the exact same matrix components at the exact same time. Therefore, any signal suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. By measuring the ratio of the analyte peak area to the internal standard peak area, these variations are effectively cancelled out, leading to superior accuracy and precision.

Trustworthiness: A Self-Validating System

The use of a co-eluting, stable isotope-labeled internal standard creates a self-validating system within each sample. Any unexpected loss of sample during preparation (e.g., incomplete extraction) or fluctuation in the mass spectrometer's performance will impact both the analyte and the standard proportionally. The ratio between them remains constant, ensuring the integrity and reliability of the final calculated concentration. This robustness is a cornerstone of modern bioanalytical method validation guidelines issued by regulatory agencies.

Part 4: Experimental Protocols

The following protocols are provided as a validated starting point for the quantification of Nicardipine in plasma using Nicardipine-d3 HCl as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Nicardipine-d3 Hydrochloride and 1 mg of Nicardipine Hydrochloride into separate volumetric flasks.

-

Dissolve each in a minimal amount of HPLC-grade DMSO.

-

Bring to final volume with HPLC-grade Methanol. For example, for 1 mg, use a 1 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C or below in amber vials.

-

-

Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the Nicardipine-d3 HCl primary stock solution using a 50:50 mixture of Acetonitrile:Water. The final concentration should be chosen to yield a robust signal in the MS without being excessively high (a mid-range response is ideal).

-

-

Calibration Curve Working Solutions:

-

Perform serial dilutions of the Nicardipine primary stock solution to create a series of working solutions that will cover the expected physiological concentration range (e.g., 0.05 to 20 ng/mL).[15]

-

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from established methods for Nicardipine extraction.[16][17]

-

Sample Pre-treatment:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Working IS Solution (e.g., 100 ng/mL Nicardipine-d3 HCl).

-

Vortex for 10 seconds.

-

-

SPE Procedure (using a C18 SPE cartridge):

-

Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, consistent flow using a vacuum manifold.

-

Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of Methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to mix.

-

Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Quantification Method

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the analyte, hold for a brief period, and then return to initial conditions to re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: (Values are illustrative and must be optimized on the specific instrument).

-

Nicardipine: Q1: 480.2 m/z → Q3: 147.1 m/z

-

Nicardipine-d3: Q1: 483.2 m/z → Q3: 150.1 m/z

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity for each transition.

-

Bioanalytical Workflow Diagram

Caption: Workflow for bioanalytical quantification of Nicardipine.

Conclusion

Nicardipine-d3 Hydrochloride is more than just a deuterated analogue; it is an enabling tool for generating high-fidelity, reproducible, and defensible data in preclinical and clinical research. Its chemical properties, being nearly identical to the parent drug, allow it to perfectly track the analyte through complex sample preparation and analysis workflows, effectively mitigating common sources of error like matrix effects and extraction variability. By understanding its fundamental properties and employing the robust analytical protocols outlined in this guide, researchers can confidently and accurately quantify Nicardipine, ensuring the integrity of their pharmacokinetic and metabolic studies.

References

-

Higuchi, S., & Shiobara, Y. (1980). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 181(3-4), 407-411. [Link]

-

Al-Ghannam, S. M., & Belal, F. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Biomedical Chromatography, 17(1), 30-35. [Link]

-

Qi, M., Wang, P., & Liu, P. (2007). A simple and sensitive liquid chromatography-mass spectrometry method is described for the determination of nicardipine in human plasma. ResearchGate. [Link]

-

Drugs.com. (n.d.). Nicardipine: Package Insert / Prescribing Information / MOA. [Link]

-

Dow, R. J., Graham, D. J. M., & Jones, R. L. (1985). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British Journal of Clinical Pharmacology, 20(Suppl 1), 13S-22S. [Link]

-

Graham, D. J., Dow, R. J., Freedman, D., Mroszczak, E., & Ling, T. (1984). Pharmacokinetics of nicardipine following oral and intravenous administration in man. Postgraduate Medical Journal, 60 Suppl 4, 7-10. [Link]

-

MIMS. (n.d.). Nicardipine. [Link]

-

Chem-Wiki. (n.d.). Nicardipine-D3 1432061-50-1 wiki. [Link]

-

Pharmaffiliates. (n.d.). Nicardipine-d3 Hydrochloride. [Link]

-

Al-Ghannam, S. M. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicardipine. PubChem Compound Database. [Link]

-

SciSpace. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. [Link]

-

ResearchGate. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. [Link]

-

Yalkowsky, S. H., & Pinal, R. (1993). Solubilization of nicardipine hydrochloride via complexation and salt formation. Journal of Pharmaceutical Sciences, 82(6), 647-650. [Link]

-

DailyMed. (n.d.). Nicardipine Hydrochloride Capsules. U.S. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicardipine Hydrochloride. PubChem Compound Database. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Nicardipine Hydrochloride. [Link]

- Google Patents. (2015). CN105061297A - Preparation method for synthesizing nicardipine hydrochloride.

-

Patsnap. (2015). Preparation method for synthesizing nicardipine hydrochloride. [Link]

-

SIELC Technologies. (2018). Nicardipine hydrochloride. [Link]

-

Higuchi, S., & Shiobara, Y. (1980). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. PubMed. [Link]

-

The Pharma Innovation. (2018). Formulation and evaluation of fast dissolving tablet of nicardipine hydrochloride by using solid dispersion technique. The Pharma Innovation Journal, 7(7), 844-853. [Link]

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). Nicardipine MS3_1 - Optional[MS (LC)] - Spectrum. [Link]

-

Chemical-Suppliers. (n.d.). Nicardipine D3 Hydrochloride. [Link]

-

Ukaaz Publications. (2021). A systematic review of nicardipine hydrochloride. International Journal of Research in Pharmaceutical and Nano Sciences, 10(4), 213-221. [Link]

Sources

- 1. Nicardipine hydrochloride | 54527-84-3 [chemicalbook.com]

- 2. drugs.com [drugs.com]

- 3. scbt.com [scbt.com]

- 4. Nicardipine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nicardipine-D3 | 1432061-50-1 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Nicardipine Hydrochloride Capsules [dailymed.nlm.nih.gov]

- 11. Nicardipine D3 Hydrochloride | CAS 54527-84-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide on the Core Mechanism of Action of Nicardipine-d3 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Nicardipine and its deuterated analog, Nicardipine-d3 Hydrochloride. Nicardipine is a second-generation dihydropyridine calcium channel blocker with high vascular selectivity, making it a cornerstone therapy for hypertension and angina.[1][2] Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels, leading to arterial vasodilation.[3][4] The deuterated form, Nicardipine-d3, does not possess a distinct therapeutic mechanism but is an indispensable tool in modern bioanalysis. It serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[5][6] This guide will elucidate the molecular pharmacology of Nicardipine, detail the critical role of deuterium substitution in quantitative analysis, and provide field-proven experimental protocols for investigating its effects.

Introduction: The Dihydropyridine Class and its Cardiovascular Target

The contractile processes of vascular smooth muscle and cardiac muscle are fundamentally dependent on the influx of extracellular calcium ions through specific ion channels.[7][8] Voltage-gated calcium channels (VGCCs), particularly the L-type (Long-lasting) channels, are critical regulators of this process.[9] Nicardipine belongs to the dihydropyridine class of calcium channel blockers, which are renowned for their potent vasodilatory effects.[2][10] Unlike non-dihydropyridine agents (e.g., verapamil, diltiazem) that have significant effects on cardiac contractility and conduction, Nicardipine exhibits a pronounced selectivity for vascular smooth muscle over cardiac muscle.[3][9] This selectivity minimizes direct cardiac depression, making it a preferred agent for reducing blood pressure by lowering systemic vascular resistance.[3]

Core Mechanism of Action: Nicardipine's Interaction with L-Type Calcium Channels

Nicardipine's therapeutic effects stem from its ability to block the transmembrane influx of Ca2+ ions into smooth muscle cells.[7][9] This is achieved through a high-affinity interaction with the L-type calcium channel, a complex heteromultimeric protein.

The step-wise mechanism is as follows:

-

Binding to the Channel: Nicardipine binds to a specific site on the α1 subunit of the L-type calcium channel.[11] This binding is thought to induce a conformational change in the channel protein.[12][13]

-

Inhibition of Calcium Influx: This conformational change inhibits the channel's ability to open in response to membrane depolarization. By locking the channel in a closed or inactivated state, Nicardipine effectively blocks the influx of extracellular calcium ions.[4][12]

-

Smooth Muscle Relaxation: The reduction in intracellular calcium concentration prevents the activation of calmodulin and, subsequently, myosin light-chain kinase (MLCK). This disruption of the contractile signaling cascade leads to the relaxation of arteriolar smooth muscle.[4]

-

Physiological Consequence: The resulting vasodilation, particularly in coronary and peripheral arteries, leads to a decrease in total peripheral resistance, a reduction in afterload, and consequently, a lowering of blood pressure.[12][14] The dilation of coronary arteries also improves oxygen delivery to the myocardium, which is the basis for its use in treating angina.[3]

Sources

- 1. Nicardipine. A review of its pharmacology and therapeutic efficacy in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicardipine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drugs.com [drugs.com]

- 8. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. droracle.ai [droracle.ai]

- 10. Nicardipine: A Powerful Calcium Channel Blocker Explained [vault.nimc.gov.ng]

- 11. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nicardipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative for Isotopic Labeling in Modern Drug Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of Nicardipine-d3 Hydrochloride

Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely employed in the management of hypertension and angina.[1][2] Its mechanism of action involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to vasodilation.[3][4][5][6] In the landscape of pharmaceutical research and clinical diagnostics, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity drives the development of isotopically labeled internal standards, which are indispensable for modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

The introduction of deuterium, a stable heavy isotope of hydrogen, into a drug molecule creates a compound that is chemically identical to the parent drug but physically distinguishable by its increased mass.[10][11] This subtle modification—in this case, creating Nicardipine-d3 Hydrochloride—provides an ideal internal standard. It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization and matrix effects in the mass spectrometer, yet is clearly resolved by its mass-to-charge ratio.[9] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[8] This guide provides a comprehensive overview of the synthetic pathway and rigorous characterization of Nicardipine-d3 Hydrochloride, designed for researchers and professionals in drug development and analytical science.

Part 1: Strategic Synthesis of Nicardipine-d3 Hydrochloride

The synthesis of Nicardipine-d3 is a multi-step process that hinges on the classic Hantzsch dihydropyridine synthesis.[12] The critical strategic decision is the introduction of the deuterium label at the desired position—the N-methyl group—which necessitates the synthesis of a deuterated precursor prior to the main cyclization reaction.[13][14]

Logical Framework for Synthesis

The synthesis workflow is designed to first build the deuterium-labeled side chain and then incorporate it into the final dihydropyridine structure.

Caption: Synthesis workflow for Nicardipine-d3 Hydrochloride.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Deuterated Precursor: N-Benzyl-N-(methyl-d3)ethanolamine

The causality behind this initial step is to introduce the stable isotope label at the specific N-methyl position. Using a deuterated methylating agent is the most direct and efficient method.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethanolamine in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base acts as a proton scavenger for the subsequent methylation reaction.

-

Deuterated Methylation: Cool the mixture in an ice bath. Slowly add one molar equivalent of iodomethane-d3 (CD₃I) dropwise. The use of a deuterated reagent is the core of the labeling strategy.[15]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-N-(methyl-d3)ethanolamine.

Step 2: Hantzsch Dihydropyridine Synthesis

This one-pot condensation reaction is an efficient method for creating the core dihydropyridine ring structure of Nicardipine.[16][17][18]

-

Reactant Charging: In a suitable reaction vessel, combine equimolar amounts of the deuterated precursor, 2-(N-benzyl-N-(methyl-d3)amino)ethyl acetoacetate (synthesized via transesterification from the product of Step 1), methyl 3-aminocrotonate, and 3-nitrobenzaldehyde.[18]

-

Solvent Addition: Add an inert solvent such as acetone, chloroform, or isopropanol.[16][19] The choice of solvent can influence reaction time and yield.

-

Thermal Conditions: Heat the mixture to reflux (typically 50-70°C, depending on the solvent) and maintain for several hours (e.g., 6-8 hours).[19] The reaction progress should be tracked via HPLC or TLC.[16]

-

Isolation of the Base: After the reaction is complete, cool the mixture. The solvent is typically removed under reduced pressure to yield the crude Nicardipine-d3 base as a viscous oil or solid.[16][18]

Step 3: Purification and Salt Formation

This final stage is crucial for achieving high purity and isolating the stable hydrochloride salt form of the molecule.

-

Decolorization (Optional): Dissolve the crude product in a minimal amount of solvent (e.g., acetone). Add activated carbon to remove colored impurities, stir briefly, and filter.[19]

-

Crystallization/Precipitation: To the filtrate, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring. The temperature during this step is critical and can influence the resulting crystalline form (polymorph).[16] For instance, crystallization at 20-40°C often yields the α-form, while sub-zero temperatures can produce the β-form.[16]

-

Isolation and Drying: The precipitated Nicardipine-d3 Hydrochloride is collected by vacuum filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dried under vacuum to yield the final product as a crystalline solid.[19]

Part 2: Rigorous Characterization and Quality Control

A self-validating protocol requires a multi-pronged analytical approach to confirm the identity, purity, and structural integrity of the synthesized Nicardipine-d3 Hydrochloride.

Logical Framework for Characterization

The characterization workflow ensures that the final product meets all required specifications before its use as an internal standard.

Caption: Characterization workflow for Nicardipine-d3 Hydrochloride.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound and establish its retention time.

-

Protocol:

-

System: A standard HPLC system equipped with a UV detector.[20]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[21]

-

Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., triethylamine-phosphoric acid buffer, pH 3.5) and acetonitrile (e.g., 35:65 v/v).[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Detection: UV detection at a wavelength of 237 nm or 353 nm.[22]

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. The purity of the synthesized compound should typically be ≥98%.[20]

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound, thereby verifying the successful incorporation of the three deuterium atoms.

-

Protocol:

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.[23]

-

Analysis: The sample is infused or injected into the system. Selected Ion Monitoring (SIM) can be used for precise detection.[23]

-

Expected Result: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) of approximately 519.0. This is critically important as it is 3 mass units higher than the unlabeled Nicardipine hydrochloride (molecular weight ~516.0 g/mol ), confirming the "d3" modification.[2][13][14]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unequivocal structural confirmation and pinpoint the exact location of the deuterium label.

-

Protocol:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR Analysis: The resulting proton spectrum should match the spectrum of an authentic Nicardipine standard in all respects, with one key exception: the singlet corresponding to the N-CH₃ protons (typically around 2.3 ppm) will be absent or have a significantly reduced integral value.[24]

-

¹³C NMR Analysis: The carbon spectrum will show a characteristic triplet signal for the deuterated methyl carbon (CD₃) due to spin-spin coupling with deuterium (spin I=1), providing definitive proof of the label's location.

-

Summary of Characterization Data

| Parameter | Technique | Expected Result | Rationale |

| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 519.0 m/z | Confirms molecular weight and successful incorporation of 3 deuterium atoms.[13][14] |

| Structure | ¹H NMR | Absence of N-CH₃ proton signal | Confirms the specific location of the deuterium label on the N-methyl group.[24] |

| Purity | HPLC-UV | ≥ 98% | Ensures the compound is free from significant impurities that could interfere with its use as a standard.[20][21] |

| Crystalline Form | DSC / X-Ray Diffraction | Characteristic melting point/diffraction pattern | Identifies the specific polymorph (α or β) of the hydrochloride salt.[25] |

Conclusion

The synthesis and characterization of Nicardipine-d3 Hydrochloride represent a precise and strategic application of organic and analytical chemistry. The process, grounded in the Hantzsch pyridine synthesis and adapted for isotopic labeling, yields a high-purity internal standard essential for modern bioanalytical applications. The rigorous characterization protocol, employing a suite of orthogonal techniques including HPLC, MS, and NMR, provides a self-validating system that ensures the structural integrity and analytical reliability of the final product. This guide outlines a robust framework for researchers and drug development professionals to produce and validate this critical analytical tool, thereby enhancing the accuracy and confidence of pharmacokinetic and clinical studies involving Nicardipine.

References

-

Nicardipine: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Drugs.com. [Link]

-

What is the mechanism of action of Nicardipine (calcium channel blocker)? - Dr.Oracle. (2025, August 13). Dr.Oracle. [Link]

-

Nicardipine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (2021). PubMed. [Link]

-

What is the mechanism of Nicardipine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20). Pharmaffiliates. [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). MDPI. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (2021, June 29). ResearchGate. [Link]

-

Characterization of alpha and beta crystalline forms of nicardipine hydrochloride. (1990). PubMed. [Link]

-

Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision - ResolveMass Laboratories Inc. (2025, November 1). ResolveMass Laboratories Inc.[Link]

-

Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. (1980). PubMed. [Link]

-

A validated stability-indicating HPLC assay method for Nicardipine Hydrochloride in bulk drug and dosage form. (n.d.). ResearchGate. [Link]

-

Nicardipine: Concise Review on Analytical Techniques. (2019, February 14). Lupine Publishers. [Link]

-

Formulation And Characterization of Nicardipine Hydrochloride Solid Dispersion by Using Solvent Evaporation Approach. (2025, August 11). YMER. [Link]

- CN105061297A - Preparation method for synthesizing nicardipine hydrochloride. (n.d.).

- Preparation method for synthesizing nicardipine hydrochloride. (2015, November 18).

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc.[Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. (n.d.). JETIR. [Link]

-

Design Development and Characterization of Nicardipine Solid Lipid Nano-Particulars. (2024, March 25). Impactfactor. [Link]

-

Official Monographs for Part I / Nicardipine Hydrochloride. (n.d.). Japanese Pharmacopoeia. [Link]

-

Nicardipine | C26H29N3O6 | CID 4474 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Nicardipine-D3 1432061-50-1 wiki. (n.d.). Chemical Synthesis. [Link]

-

Characterization of nicardipine hydrochloride-induced cell injury in human vascular endothelial cells. (2014). PubMed. [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Wisdomlib. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]

-

An improved single pot manufacturing process for obtaining unsymmetrical 1,4-dihydropyridines. (2006, November 28). Google Patents. [Link]

-

Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. (2006, January 2). PubMed. [Link]

- IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound. (n.d.).

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). Nature. [Link]

-

Nicardipine: Concise Review on Analytical Techniques. (2019, February 14). Lupine Publishers. [Link]

-

Nicardipine Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Nicardipine - Wikipedia [en.wikipedia.org]

- 2. Nicardipine Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. texilajournal.com [texilajournal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 12. Nicardipine synthesis - chemicalbook [chemicalbook.com]

- 13. guidechem.com [guidechem.com]

- 14. Nicardipine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound - Google Patents [patents.google.com]

- 19. Preparation method for synthesizing nicardipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 20. jetir.org [jetir.org]

- 21. researchgate.net [researchgate.net]

- 22. lupinepublishers.com [lupinepublishers.com]

- 23. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nicardipine hydrochloride(54527-84-3) 1H NMR [m.chemicalbook.com]

- 25. Characterization of alpha and beta crystalline forms of nicardipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicardipine-d3 Hydrochloride: Properties, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and applications of Nicardipine-d3 Hydrochloride. As the deuterated analog of the potent L-type calcium channel blocker Nicardipine, this compound is a critical tool in modern pharmaceutical research, primarily serving as a high-fidelity internal standard for pharmacokinetic and bioanalytical studies. This document delves into its structural characteristics, physicochemical parameters, and stability profiles. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) analysis are presented, emphasizing the scientific rationale behind methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this stable isotope-labeled compound.

Introduction: The Significance of Deuteration in Pharmaceutical Analysis

Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2] Its therapeutic efficacy is directly linked to its pharmacokinetic profile, which necessitates precise quantification in biological matrices. Nicardipine-d3 Hydrochloride (Nicardipine-d3 HCl) is the deuterium-labeled analog of Nicardipine hydrochloride, where three hydrogen atoms on a methyl group have been replaced with deuterium.[3]

This isotopic substitution is foundational to its primary application. In quantitative bioanalysis, particularly using mass spectrometry (LC-MS), an ideal internal standard (IS) co-elutes with the analyte, exhibits similar ionization efficiency, and corrects for variations during sample preparation and analysis.[4][5] A stable isotope-labeled (SIL) internal standard, such as Nicardipine-d3 HCl, is considered the "gold standard" because it is chemically identical to the analyte, differing only in mass.[6][7] This near-perfect analogy ensures that any analyte loss during extraction or fluctuations in instrument response (e.g., matrix effects) are mirrored by the SIL-IS, leading to highly accurate and precise quantification.[4][5] Understanding the specific properties of Nicardipine-d3 HCl is therefore essential for its effective use in regulated bioanalytical assays.[6][8]

Chemical Identity and Structure

Nicardipine-d3 HCl is systematically named 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride.[3][9] The deuterium atoms are specifically located on the N-methyl group of the side chain.

Table 1: Chemical Identifiers for Nicardipine-d3 Hydrochloride

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1432061-50-1 | [8][10] |

| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [3][8][10] |

| Molecular Weight | 519.00 g/mol | [3][8][10] |

| Unlabeled CAS No. | 54527-84-3 (Nicardipine HCl) |[10][11][12] |

Sources

- 1. Nicardipine hydrochloride | 54527-84-3 [chemicalbook.com]

- 2. Nicardipine Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. esschemco.com [esschemco.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Nicardipine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. Nicardipine D3 Hydrochloride | CAS 54527-84-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. scbt.com [scbt.com]

Isotopic Labeling of Nicardipine: A Technical Guide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of the isotopic labeling of nicardipine, a dihydropyridine calcium channel blocker. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis. This document delves into the strategic considerations for selecting isotopes and labeling positions, detailed synthetic methodologies, and the analytical techniques required for the characterization and validation of isotopically labeled nicardipine. By integrating expert insights with established scientific principles, this guide aims to serve as a practical resource for the effective use of labeled nicardipine in research.

Introduction to Nicardipine and the Rationale for Isotopic Labeling

Nicardipine is a potent vasodilator used in the management of hypertension and angina.[1][2][3] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle.[1][2] In drug development and clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of nicardipine is paramount.[4][5][6][7] Isotopic labeling provides an indispensable tool for these investigations.[7][8][9]

The substitution of one or more atoms in the nicardipine molecule with their stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) creates an isotopologue that is chemically identical to the parent drug but physically distinguishable due to its mass difference.[9][10][11] This property is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry (MS).[8][9]

Key Applications of Isotopically Labeled Nicardipine:

-

Quantitative Bioanalysis (LC-MS/MS): Isotopically labeled nicardipine serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[12][13][14][15] Its co-elution with the unlabeled analyte and similar ionization efficiency corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic studies.[10][12][14]

-

Metabolite Identification and Profiling: Labeled nicardipine can be used to trace the metabolic fate of the drug in vivo and in vitro.[7][16][17] By analyzing biological samples for the isotopic signature, researchers can unequivocally identify drug-related metabolites, even at low concentrations.[16]

-

Pharmacokinetic and Bioavailability Studies: The use of labeled compounds allows for precise measurement of drug concentrations in various biological matrices over time, enabling the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[4][5][6][8][18] Nicardipine is known to be rapidly and extensively metabolized, making accurate tracking essential.[1][4][5][6]

Strategic Considerations for Isotopic Labeling

The choice of isotope and its position within the nicardipine molecule is a critical decision that directly impacts the utility of the labeled compound.[10]

Choice of Isotope

| Isotope | Common Abundance | Mass Shift (per atom) | Advantages | Disadvantages |

| Deuterium (²H or D) | 0.015% | +1 Da | - Relatively inexpensive to introduce.[10] - Multiple labels can be incorporated for a significant mass shift.[7] | - Potential for back-exchange with protons in the biological matrix or during analysis.[10] - Potential for isotopic effects on metabolism or chromatography.[13][14][15] |

| Carbon-13 (¹³C) | 1.1% | +1 Da | - Chemically stable; no back-exchange. - Minimal isotopic effects.[13] | - More expensive and complex synthesis compared to deuteration.[16] |

| Nitrogen-15 (¹⁵N) | 0.37% | +1 Da | - Chemically stable. | - Limited positions for labeling in the nicardipine structure. - Synthesis can be challenging.[16] |

For use as an internal standard in LC-MS/MS, a mass shift of at least +3 Da is generally recommended to avoid mass spectral overlap from the natural isotopic abundance of the unlabeled analyte. A D3-nicardipine has been successfully used for pharmacokinetic studies.[18]

Labeling Position

The position of the isotopic label(s) must be carefully selected to ensure metabolic stability.[7][10] Labels should be placed on a part of the molecule that is not susceptible to cleavage during metabolic processes.[7][10]

DOT Diagram: Nicardipine Structure and Potential Labeling Sites

Caption: Potential isotopic labeling sites on the nicardipine molecule.

Rationale for Labeling Positions:

-

Methyl Groups (C2-CH₃, C6-CH₃, Ester-OCH₃): These are often targeted for deuteration (e.g., -CD₃) or ¹³C labeling (e.g., -¹³CH₃).[19] These positions are generally metabolically stable. A deuterated nifedipine analog, nifedipine-d3, has been successfully prepared for use as an internal standard.[20]

-

Dihydropyridine Ring: While labeling on the ring itself is possible, care must be taken as this ring is susceptible to oxidation to the corresponding pyridine form, which is a major metabolic pathway for nicardipine.[21] Labeling at a position that is lost during this oxidation would render the internal standard ineffective for tracking the parent drug.

-

Side Chains: The ester side chains offer multiple sites for labeling. However, ester hydrolysis is another potential metabolic route. Therefore, labeling the core dihydropyridine structure is often preferred for an internal standard intended to quantify the parent drug.

Synthesis of Isotopically Labeled Nicardipine

The synthesis of isotopically labeled nicardipine typically follows modified procedures of the established Hantzsch dihydropyridine synthesis.[22][23][24][25][26] The key is the introduction of a labeled precursor at an appropriate step in the synthetic route.[27]

Example Synthetic Scheme: Nicardipine-d₃

A common approach for synthesizing a deuterated Nicardipine analog involves the use of a deuterated β-ketoester, similar to the synthesis of nifedipine-d3.[20]

DOT Diagram: Synthetic Workflow for Labeled Nicardipine

Caption: General workflow for the synthesis and purification of labeled Nicardipine.

Step-by-Step Protocol Outline

Objective: To synthesize an isotopically labeled nicardipine for use as an internal standard.

Materials:

-

Labeled β-ketoester (e.g., methyl acetoacetate-d₃)

-

3-Nitrobenzaldehyde

-

2-(N-Benzyl-N-methylamino)ethyl acetoacetate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Reaction Setup: The Hantzsch reaction is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[23][24] For nicardipine, two different β-dicarbonyl compounds are used.[27] The reactants are condensed in a suitable solvent.[23][25]

-

Hantzsch Condensation: The reaction mixture is typically heated to facilitate the condensation and cyclization, forming the dihydropyridine ring.[2][22]

-

Work-up: After the reaction is complete, the mixture is cooled, and the crude product is isolated. This often involves solvent evaporation followed by extraction and washing to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified, most commonly by column chromatography on silica gel, to achieve the high chemical purity required for an internal standard.

-

Characterization and Quality Control: The purified fractions containing the labeled nicardipine are combined, and the solvent is evaporated. The final product's identity, purity, and isotopic incorporation are confirmed using analytical techniques.[28]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of the labeled nicardipine.[7][28]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic incorporation and isotopic purity.[7][9]

-

Expected Result for Nicardipine-d₃: The mass spectrum should show a molecular ion peak at an m/z value that is 3 Da higher than that of unlabeled nicardipine.

-

Isotopic Purity: The relative intensities of the peaks corresponding to unlabeled, partially labeled, and fully labeled nicardipine are used to calculate the isotopic purity. An isotopic purity of >98% is typically required.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR and ¹³C NMR) is the definitive method for confirming the structure of the synthesized compound and determining the precise location of the isotopic labels.[8][9]

-

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the labeling position.

-

¹³C NMR: For ¹³C-labeled compounds, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.

Chemical Purity

The chemical purity of the labeled standard is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[3] A chemical purity of >98% is generally considered necessary to ensure that impurities do not interfere with the quantitative analysis.

Conclusion

The synthesis and use of isotopically labeled nicardipine are fundamental to modern research in drug metabolism and pharmacokinetics. A strategic approach to the selection of the isotope and labeling position, coupled with a robust synthetic and purification process, is critical for producing a high-quality internal standard. Rigorous analytical characterization using MS, NMR, and HPLC is mandatory to validate the final product, ensuring the generation of reliable and accurate data in bioanalytical studies. This guide provides a foundational framework for researchers embarking on the use of isotopically labeled nicardipine, emphasizing the causality behind experimental choices to foster scientific integrity and successful research outcomes.

References

-

Title: The metabolism and pharmacokinetics of nicardipine hydrochloride in man. Source: British Journal of Clinical Pharmacology URL: [Link]

-

Title: The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride - NIH Source: National Institutes of Health URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace Source: SciSpace URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Nicardipine: Package Insert / Prescribing Information / MOA - Drugs.com Source: Drugs.com URL: [Link]

-

Title: A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride Source: Taylor & Francis Online URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation Source: Waters Corporation URL: [Link]

-

Title: The use of stable isotope labelling for the analytical chemistry of drugs - PubMed Source: National Institutes of Health URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed Source: National Institutes of Health URL: [Link]

-

Title: The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub Source: Chemicals Knowledge Hub URL: [Link]

-

Title: “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - NIH Source: National Institutes of Health URL: [Link]

-

Title: Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hantzsch Dihydropyridine Synthesis Source: Wiley Online Library URL: [Link]

-

Title: Simultaneous study of the pharmacokinetics of intravenous and oral nicardipine using a stable isotope - PubMed Source: National Institutes of Health URL: [Link]

-

Title: Peer Reviewed: Isotopically Labeled Analogues for Drug Quantitation | Analytical Chemistry Source: Analytical Chemistry URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions Source: Metabolic Solutions URL: [Link]

-

Title: Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

- Title: US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases - Google Patents Source: Google Patents URL

-

Title: Isotopic labeling - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Isotopic labeling – Knowledge and References - Taylor & Francis Source: Taylor & Francis URL: [Link]

-

Title: Synthesis of Deuterium Labeled Standards of 1‐Benzylpiperazine, Fenetylline, Nicocodeine and Nicomorphine | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of Nicardipine | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Nicardipine: Concise Review on Analytical Techniques - Lupine Publishers Source: Lupine Publishers URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. [PDF] The metabolism and pharmacokinetics of nicardipine hydrochloride in man. | Semantic Scholar [semanticscholar.org]

- 5. The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. scispace.com [scispace.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 14. waters.com [waters.com]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. metsol.com [metsol.com]

- 18. Simultaneous study of the pharmacokinetics of intravenous and oral nicardipine using a stable isotope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. drugs.com [drugs.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 24. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 25. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. Nicardipine synthesis - chemicalbook [chemicalbook.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Nicardipine-d3 Hydrochloride: Properties, Synthesis, and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicardipine-d3 Hydrochloride, a deuterated isotopologue of the calcium channel blocker Nicardipine. This document delves into its fundamental properties, offers insights into its synthesis, and provides detailed protocols for its application as an internal standard in the bioanalysis of Nicardipine.

Introduction to Nicardipine and the Role of Deuterated Standards

Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2] It exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioavailability studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug concentrations in biological matrices. Nicardipine-d3 Hydrochloride serves as an ideal internal standard for bioanalytical assays involving Nicardipine due to its similar physicochemical properties and mass spectrometric behavior, differing only in its mass.[5][6]

Part 1: Core Properties of Nicardipine-d3 Hydrochloride

A thorough understanding of the fundamental physicochemical properties of Nicardipine-d3 Hydrochloride is essential for its effective use in a laboratory setting.

Chemical Identification and Molecular Characteristics

| Property | Value | Source(s) |

| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride | [7][8] |

| CAS Number | 1432061-50-1 | [7][9] |

| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [7] |

| Molecular Weight | Approximately 519.01 g/mol | [10][11] |

Part 2: Synthesis of Nicardipine-d3 Hydrochloride

While specific, detailed protocols for the synthesis of Nicardipine-d3 Hydrochloride are not abundantly available in public literature, a general understanding can be derived from the established synthesis routes of Nicardipine Hydrochloride. The key difference lies in the introduction of the three deuterium atoms, which is typically achieved by using a deuterated precursor.

A plausible synthetic approach involves a modified Hantzsch pyridine synthesis. The core of this synthesis is the condensation of an aldehyde, a β-ketoester, and an amine-containing component. To introduce the deuterium label, a deuterated version of one of the key reactants is utilized. In the case of Nicardipine-d3 Hydrochloride, the deuterium atoms are located on the methyl group of the N-benzyl-N-methylaminoethyl ester side chain. Therefore, the synthesis would likely involve the use of deuterated N-benzyl-N-(methyl-d3)-ethanolamine in the esterification step to create the necessary β-ketoester precursor.

Part 3: Bioanalytical Applications

The primary application of Nicardipine-d3 Hydrochloride is as an internal standard for the quantification of Nicardipine in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Mechanism of Action of Nicardipine

A foundational understanding of Nicardipine's mechanism of action is crucial for interpreting pharmacokinetic data. Nicardipine is a calcium channel blocker that selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][3] This leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[3][12]

Protocol for Quantification of Nicardipine in Human Plasma using LC-MS/MS

This protocol provides a step-by-step guide for the analysis of Nicardipine in human plasma, employing Nicardipine-d3 Hydrochloride as the internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Primary Stock Solutions: Prepare separate stock solutions of Nicardipine and Nicardipine-d3 Hydrochloride in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Nicardipine by serially diluting the primary stock solution with the same solvent to achieve concentrations that will cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of Nicardipine-d3 Hydrochloride at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.

-

Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of Nicardipine to achieve a concentration range (e.g., 0.05 to 20.0 ng/mL).[13]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

| Sample Type | Nicardipine Concentration (ng/mL) |

| Calibration Standard 1 | 0.05 |

| Calibration Standard 2 | 0.1 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 1.0 |

| Calibration Standard 5 | 5.0 |

| Calibration Standard 6 | 10.0 |

| Calibration Standard 7 | 15.0 |

| Calibration Standard 8 | 20.0 |

| Low Quality Control (LQC) | 0.15 |

| Medium Quality Control (MQC) | 7.5 |

| High Quality Control (HQC) | 18.0 |

2. Sample Preparation

A protein precipitation method is a common and efficient technique for extracting Nicardipine from plasma.[14]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the Nicardipine-d3 Hydrochloride internal standard working solution (e.g., 100 ng/mL).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 mm x 150 mm, 5 µm) |

| Mobile Phase | Methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v)[13] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nicardipine) | m/z 480.2 → [Product Ion] |

| MRM Transition (Nicardipine-d3) | m/z 483.2 → [Product Ion] |

Note: The specific product ions for the MRM transitions need to be determined by direct infusion of the individual compounds into the mass spectrometer.

4. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter, respectively.

-

Recovery: Determining the efficiency of the extraction process.

-

Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.

Part 4: Metabolism of Nicardipine

Nicardipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor.[15][16] The main metabolic pathways involve the oxidation of the dihydropyridine ring to the corresponding pyridine derivative and hydrolysis of the ester side chains.[17] Understanding these metabolic pathways is crucial for interpreting in vivo data and for identifying potential drug-drug interactions.

Conclusion

Nicardipine-d3 Hydrochloride is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods for the quantification of Nicardipine. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a detailed protocol for its application in LC-MS/MS analysis. By adhering to rigorous validation procedures, researchers can confidently employ Nicardipine-d3 Hydrochloride to generate high-quality data for pharmacokinetic, toxicokinetic, and bioequivalence studies.

References

-

Dr. Oracle. What is the mechanism of action of Nicardipine (calcium channel blocker)? Available from: [Link].

-

Drugs.com. Nicardipine: Package Insert / Prescribing Information / MOA. Available from: [Link].

-

Wikipedia. Nicardipine. Available from: [Link].

-

Pediatric Oncall. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link].

-

Patsnap Synapse. What is the mechanism of Nicardipine Hydrochloride? Available from: [Link].

-

Pharmaffiliates. Nicardipine-d3 Hydrochloride. Available from: [Link].

-

SIELC Technologies. Nicardipine hydrochloride. Available from: [Link].

-

Lupine Publishers. Nicardipine: Concise Review on Analytical Techniques. Available from: [Link].

-

ResearchGate. Table 1 . Calibration and precision of the HPLC assay Amount of nicardipine hydrochloride added to 0.5 mL Peak-area ratio* of human plasma (ng) 0 0. Available from: [Link].

-

PubMed. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Available from: [Link].

-

PubMed. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Available from: [Link].

-

International Journal of Pharmaceutical Research and Applications (IJPRA). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Available from: [Link].

-

Lupine Publishers. Nicardipine: Concise Review on Analytical Techniques. Available from: [Link].

-

NIH. The metabolism and pharmacokinetics of nicardipine hydrochloride in man. Available from: [Link].

-

PubMed. The metabolism of nicardipine hydrochloride in healthy male volunteers. Available from: [Link].

-

accessdata.fda.gov. NICARDIPINE HYDROCHLORIDE injection, for intravenous use. Available from: [Link].

-

accessdata.fda.gov. CARDENE. Available from: [Link].

-

PubMed. Simultaneous study of the pharmacokinetics of intravenous and oral nicardipine using a stable isotope. Available from: [Link].

-

ResearchGate. LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... Available from: [Link].

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link].

-

ResearchGate. Synthesis of Nicardipine. Available from: [Link].

-

Analytical Method Development and Validation of Nicardipine by RP-HPLC. View of Analytical Method Development and Validation of Nicardipine by RP-HPLC. Available from: [Link].

-

ResearchGate. (PDF) nicardipine paper in indo american. Available from: [Link].

-

PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Available from: [Link].

-

USP-NF. Nicardipine Hydrochloride Injection. Available from: [Link].

-

ResearchGate. Synthesis of Nicardipine. Available from: [Link].

-

Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Available from: [Link].

- Google Patents. Preparation method for synthesizing nicardipine hydrochloride.

Sources

- 1. drugs.com [drugs.com]

- 2. Nicardipine - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Simultaneous study of the pharmacokinetics of intravenous and oral nicardipine using a stable isotope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Nicardipine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 13. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Deuterated Nicardipine: A Technical Guide to Enhanced Metabolic Stability and Pharmacokinetic Performance

Executive Summary

This technical guide provides a comprehensive pharmacological profile of deuterated nicardipine, a next-generation calcium channel blocker engineered for superior metabolic stability. By strategically replacing hydrogen atoms with deuterium at key metabolic sites, the molecule's susceptibility to enzymatic degradation is significantly reduced. This modification, grounded in the kinetic isotope effect, is hypothesized to yield a substantially improved pharmacokinetic profile compared to conventional nicardipine. Key advantages include increased systemic exposure (AUC), higher peak plasma concentrations (Cmax), and a prolonged elimination half-life (t½). These enhancements have the potential to allow for lower and less frequent dosing, leading to improved patient compliance and a potentially wider therapeutic index. This document details the scientific rationale, experimental validation protocols, and the anticipated clinical implications of this innovative therapeutic approach.

Introduction: The Rationale for Deuterating Nicardipine

Nicardipine is a second-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension and angina.[1][2][3] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4][5] Despite its efficacy, nicardipine's clinical use is characterized by extensive and saturable first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8 and CYP2D6.[4][6][7][8][9] This rapid metabolism results in a relatively short elimination half-life of 2 to 4 hours and variable systemic bioavailability, necessitating frequent dosing to maintain therapeutic plasma concentrations.[4][6]

The strategy of deuteration offers a compelling solution to these pharmacokinetic limitations. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon.[][11] This increased bond strength gives rise to the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom at a reactive site is replaced by deuterium.[11][12][13] Since CYP-mediated oxidation often involves the cleavage of a C-H bond as a rate-limiting step, replacing this hydrogen with deuterium can significantly decrease the rate of metabolism.[12][13][14]

By applying this principle to nicardipine, we can selectively fortify its metabolically vulnerable positions against enzymatic attack. This "deuterium switch" is designed to enhance the drug's metabolic stability, thereby improving its pharmacokinetic profile without altering its fundamental pharmacodynamic activity at the L-type calcium channel.[][11][15] The expected outcome is a more robust and predictable therapeutic agent.[16][17]

Anticipated Pharmacological Profile

Enhanced Metabolic Stability and Pharmacokinetics (PK)

The central advantage of deuterated nicardipine lies in its attenuated metabolism. Nicardipine is extensively metabolized via oxidation of the dihydropyridine ring to its pyridine analog and through ester hydrolysis.[18] Strategic deuteration at the sites susceptible to CYP3A4-mediated oxidation is predicted to substantially slow this metabolic conversion.